(E)-3-(furan-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide
Description
This compound features a furan-2-yl acrylamide moiety linked to a 5,6,7,8-tetrahydroquinazolin-2-yl ethyl group substituted with a trifluoromethyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery targeting kinases or other enzymes . However, direct pharmacological data for this compound are unavailable in the provided evidence.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)17-13-5-1-2-6-14(13)23-15(24-17)9-10-22-16(25)8-7-12-4-3-11-26-12/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,22,25)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMRBXXQMZAPDS-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C=CC3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)/C=C/C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Scaffold Variations
Key Observations :
Substituent Analysis
- Furan-2-yl Group : Present in the target compound and compounds from , and 11. In , furan derivatives showed moderate cytotoxicity, suggesting the furan moiety may enhance bioactivity .
- Trifluoromethyl vs. Other Halogenated Groups: The CF3 group in the target compound contrasts with chloro/fluoro substituents in BMC201725-9o ().
- Ethyl Linker Modifications: The ethyl group in the target compound connects acrylamide to tetrahydroquinazoline, similar to morpholinoethyl () or benzothiazole-linked () analogs.
Pharmacological and Physicochemical Properties
- NMR Data :
- Elemental Analysis :
Unique Advantages and Limitations of the Target Compound
- Advantages: The trifluoromethyl group may enhance binding affinity to hydrophobic enzyme pockets. Tetrahydroquinazoline scaffold is understudied compared to benzimidazoles () or thiazoles (), offering novelty.
- Limitations :
- Lack of reported activity data limits assessment of efficacy.
- Synthetic complexity due to CF3 and tetrahydroquinazoline may hinder scalability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
